4-{[2-(1H-indol-3-yl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione
Description
Chemical Structure and Synthesis "4-{[2-(1H-Indol-3-yl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione" (hereafter referred to as Compound A) is a quinazoline derivative featuring a thione group at position 2, methoxy substituents at positions 6 and 7, and a 2-(1H-indol-3-yl)ethylamino side chain at position 2. The thione group (C=S) enhances electron density and may influence binding interactions with biological targets .
Synthetic routes for similar compounds involve reactions between substituted isothiocyanates and amines. For example, describes the synthesis of substituted 4-aminoquinazoline-2(1H)-thiones via the reaction of 2-isothiocyanatobenzonitrile with primary amines, yielding tetrahydroquinazoline-2-thiones .
Properties
CAS No. |
902579-39-9 |
|---|---|
Molecular Formula |
C20H20N4O2S |
Molecular Weight |
380.47 |
IUPAC Name |
4-[2-(1H-indol-3-yl)ethylamino]-6,7-dimethoxy-1H-quinazoline-2-thione |
InChI |
InChI=1S/C20H20N4O2S/c1-25-17-9-14-16(10-18(17)26-2)23-20(27)24-19(14)21-8-7-12-11-22-15-6-4-3-5-13(12)15/h3-6,9-11,22H,7-8H2,1-2H3,(H2,21,23,24,27) |
InChI Key |
IJIDVADVFRBDLW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCCC3=CNC4=CC=CC=C43)OC |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The compound “4-{[2-(1H-indol-3-yl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione” is a derivative of indole. Indole derivatives have been found to bind with high affinity to multiple receptors, making them valuable for the development of new therapeutic derivatives.
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific derivative and its targets. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities. For instance, some indole derivatives have been found to inhibit the replication of viruses, potentially affecting the viral life cycle. .
Result of Action
The result of a compound’s action at the molecular and cellular level is largely dependent on its mode of action and the biochemical pathways it affects. Given the broad-spectrum biological activities of indole derivatives, the results of their action can be diverse.
Biological Activity
The compound 4-{[2-(1H-indol-3-yl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on its biological activity, including data tables, case studies, and detailed analyses.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 345.41 g/mol. The structure includes an indole moiety linked to a quinazoline core, which is known for various pharmacological activities.
Antimicrobial Activity
Research has indicated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | 5 |
| Compound B | Escherichia coli | 12 | 10 |
| Compound C | Candida albicans | 11 | 8 |
Note: The values above are illustrative based on related studies and should be validated for specific compounds.
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies have reported that quinazoline derivatives can induce apoptosis in cancer cells. For example, one study found that certain analogs displayed cytotoxic effects against leukemia cell lines (K562, HL-60) while being non-toxic to normal cells.
Case Study: Indole-Quinazoline Derivatives
A recent investigation into indole-quinazoline derivatives demonstrated their ability to inhibit the proliferation of cancer cells. Specifically, one derivative showed a low minimum inhibitory concentration (MIC) against MRSA , highlighting its potential as an anticancer agent.
The biological activity of these compounds is often attributed to their ability to interact with specific biological targets:
- Inhibition of DNA topoisomerases : This mechanism is crucial for disrupting bacterial DNA replication.
- Induction of apoptosis : Certain derivatives may trigger programmed cell death in cancer cells through mitochondrial pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and pharmacological differences between Compound A and related compounds:
Key Comparative Insights
Core Structure Variations: Compound A’s quinazoline-2(1H)-thione core distinguishes it from pyridine-thiones (e.g., Compound 9) and quinazolinones (e.g., Example 1 in ). IDT785 () utilizes an isoindoline-dione scaffold with a tetrahydropyridine linker, emphasizing structural diversity in indole-containing SERT ligands .
However, Compound A’s thione group may reduce metabolic oxidation compared to quinazolinones . Marine-derived indole esters (Compounds 73/74, ) lack the quinazoline/pyridine core, resulting in distinct radical scavenging rather than receptor-targeted activity .
IDT785’s biotinylation highlights strategies for improving ligand-receptor interaction studies, a feature absent in Compound A but relevant for future derivatization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
